molecular formula C15H25NO5 B3006447 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2503209-39-8

7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B3006447
CAS No.: 2503209-39-8
M. Wt: 299.367
InChI Key: ZWTBOKTUBAAWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound with a unique structure that includes both oxetane and azaspiro motifs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid involves several steps. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This process results in the formation of the spirocyclic oxetane structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds.

Scientific Research Applications

7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its combination of oxetane and azaspiro motifs, which confer distinct chemical and biological properties. Its ability to interact with specific enzymes and its stability under various conditions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-11-4-5-15(9-20-11)6-10(7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTBOKTUBAAWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC(C2)C(=O)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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